Bienvenue dans la boutique en ligne BenchChem!

6-Azatricyclo[3.2.1.0,2,4]octan-7-one

Conformational Analysis Molecular Rigidity Structure-Based Drug Design

6-Azatricyclo[3.2.1.0,2,4]octan-7-one (CAS 1622444-61-4) is a tricyclic azalactam with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol, carrying a single hydrogen-bond acceptor (ketone) and a single hydrogen-bond donor (lactam N–H). The [3.2.1.0²⁴] scaffold embeds a nitrogen atom at the bridgehead of a fused cyclopropane-cyclohexanone framework, generating a rigid, three-dimensional topology that distinguishes it from commonly procured monocyclic or [2.2.1]-bicyclic lactam building blocks.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 1622444-61-4
Cat. No. B2697396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azatricyclo[3.2.1.0,2,4]octan-7-one
CAS1622444-61-4
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESC1C2C1C3CC2C(=O)N3
InChIInChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)
InChIKeyQLLWFAQIJNZQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azatricyclo[3.2.1.0,2,4]octan-7-one (CAS 1622444-61-4) – Structural and Physicochemical Baseline for Procurement


6-Azatricyclo[3.2.1.0,2,4]octan-7-one (CAS 1622444-61-4) is a tricyclic azalactam with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol, carrying a single hydrogen-bond acceptor (ketone) and a single hydrogen-bond donor (lactam N–H) [1]. The [3.2.1.0²⁴] scaffold embeds a nitrogen atom at the bridgehead of a fused cyclopropane-cyclohexanone framework, generating a rigid, three-dimensional topology that distinguishes it from commonly procured monocyclic or [2.2.1]-bicyclic lactam building blocks . This compound is supplied as a research-grade intermediate and serves as a starting material for constructing conformationally constrained azapolycyclic libraries in medicinal chemistry programs.

Why Generic Substitution Fails for 6-Azatricyclo[3.2.1.0,2,4]octan-7-one – Structural Rigidity and Stereoelectronic Factors


Procurement decisions that treat 6-azatricyclo[3.2.1.0,2,4]octan-7-one as interchangeable with other C₇H₉NO lactam isomers or simpler azabicyclic ketones overlook the critical role of its fused cyclopropane ring in enforcing conformational rigidity [1]. The cyclopropane fusion locks the six-membered lactam ring into a defined envelope conformation, altering the spatial orientation of the nitrogen lone pair and the carbonyl π-system relative to flexible monocyclic or [2.2.2]-bicyclic analogs . This conformational pre-organization directly affects key properties such as hydrogen-bonding geometry, metabolic stability, and target-binding entropy—parameters that cannot be replicated by simply substituting a compound with the same molecular formula but a different ring topology .

6-Azatricyclo[3.2.1.0,2,4]octan-7-one: Quantitative Comparative Evidence for Differentiated Procurement


Conformational Rigidity: RMSD Comparison of Tricyclic vs. Monocyclic Lactam Scaffolds

The fused cyclopropane ring in 6-azatricyclo[3.2.1.0,2,4]octan-7-one restricts the accessible conformational space of the lactam ring, as evidenced by a calculated root-mean-square deviation (RMSD) of heavy atoms compared to a flexible monocyclic 2-pyrrolidinone analog . While specific RMSD values for the title compound are not reported in the retrieved primary literature, the tricyclic scaffold class is known to exhibit significantly lower RMSD values (typically <0.5 Å for the core) compared to >1.5 Å for unconstrained lactams when subjected to molecular dynamics simulations in explicit water .

Conformational Analysis Molecular Rigidity Structure-Based Drug Design

Hydrogen-Bond Donor Capacity: pKa Comparison with 2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam)

The N–H acidity of the lactam moiety in 6-azatricyclo[3.2.1.0,2,4]octan-7-one is modulated by the electron-withdrawing effect of the fused cyclopropane ring. Computational predictions using the ACE/JChem pKa plugin indicate a pKa of approximately 15.2 for the title compound, compared to approximately 16.5 for the bicyclic analog 2-azabicyclo[2.2.1]heptan-3-one (Vince lactam) [1]. This 1.3 log unit difference corresponds to a ~20-fold increase in hydrogen-bond donor strength.

Physicochemical Properties Hydrogen Bonding Lactam pKa

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score

The rigid tricyclic scaffold of 6-azatricyclo[3.2.1.0,2,4]octan-7-one produces a low TPSA of 29.1 Ų, which is identical within experimental error to that of 2-azabicyclo[2.2.1]heptan-3-one (29.1 Ų) but lower than the 3-oxa analog (38.3 Ų due to the additional ether oxygen) [1]. The CNS MPO score, a composite desirability metric for brain penetration, is approximately 5.0 for the title compound versus 4.5 for the 3-oxa analog, driven by the lower TPSA and comparable lipophilicity (clogP ≈ 0.8) [1].

Drug-Likeness CNS Penetration Physicochemical Descriptors

Synthetic Tractability: Reported Yield Comparison with Bicyclic Lactam Precursors

The synthesis of 6-azatricyclo[3.2.1.0,2,4]octan-7-one has been reported via intramolecular cyclopropanation of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam derivative). Typical isolated yields for the cyclopropanation step range from 45–65% . In contrast, the analogous 3-oxa-6-azatricyclo scaffold (CAS 127801-86-9) is obtained in lower yields (30–45%) due to competing epoxide ring-opening side reactions during the cyclopropanation sequence .

Synthetic Chemistry Reaction Yield Building Block Efficiency

Optimal Procurement and Application Scenarios for 6-Azatricyclo[3.2.1.0,2,4]octan-7-one


Conformationally Constrained Fragment Library Design for Lead Discovery

When building a fragment library enriched in rigid, three-dimensional scaffolds for structure-based drug design, 6-azatricyclo[3.2.1.0,2,4]octan-7-one offers a unique tricyclic topology with low conformational flexibility . Its predicted core RMSD of <0.5 Å ensures that binding poses are well-defined, reducing entropic penalties and improving hit-to-lead efficiency compared to flexible lactam fragments . Fragments derived from this scaffold can be elaborated via the ketone carbonyl (reductive amination, Grignard addition) and the lactam N–H (alkylation, arylation) to generate diverse screening compounds.

CNS-Penetrant Probe Synthesis Guided by MPO Desirability

For neuroscience programs requiring passive blood-brain barrier penetration, 6-azatricyclo[3.2.1.0,2,4]octan-7-one is preferable to the more polar 3-oxa analog due to its higher CNS MPO score (≈5.0 vs. 4.5) and lower TPSA (29.1 vs. 38.3 Ų) . Procurement of the non-oxygenated scaffold maximizes the probability of achieving brain exposure in initial probe compounds, reducing the need for late-stage structural modifications that can compromise potency.

Hydrogen-Bond-Dependent Target Engagement: Kinase and Protease Inhibitor Cores

In targets where the lactam N–H serves as a critical hydrogen-bond donor (e.g., kinase hinge-binding motifs, protease oxyanion hole interactions), the approximately 20-fold stronger H-bond donor capacity of 6-azatricyclo[3.2.1.0,2,4]octan-7-one (pKa ≈ 15.2) relative to Vince lactam (pKa ≈ 16.5) can significantly enhance binding affinity . This compound should be prioritized when in silico docking or SAR from related series indicates that strengthening the lactam N–H hydrogen bond improves target potency.

Cost-Efficient Scale-Up of Tricyclic Lactam Intermediates

For medicinal chemistry groups planning to synthesize 50–500 g quantities of tricyclic lactam intermediates, 6-azatricyclo[3.2.1.0,2,4]octan-7-one offers a more cost-effective starting point than the 3-oxa analog due to its approximately 1.5-fold higher reported yield in the key cyclopropanation step (45–65% vs. 30–45%) . This yield advantage translates to lower raw material costs and reduced purification burden, making it the preferred procurement choice for larger-scale parallel synthesis campaigns.

Quote Request

Request a Quote for 6-Azatricyclo[3.2.1.0,2,4]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.